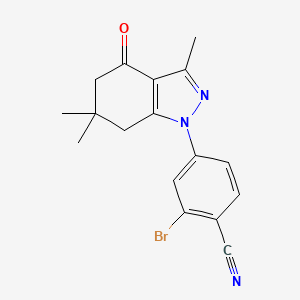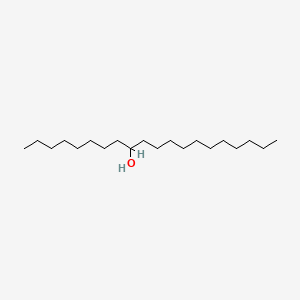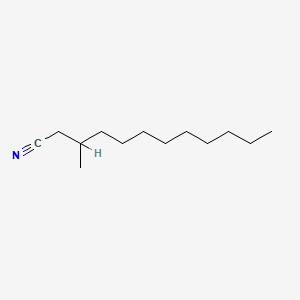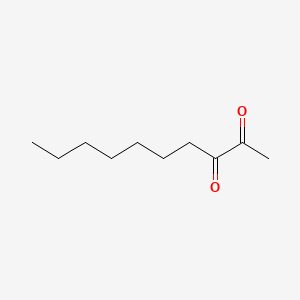
2,3-Decanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Decanedione is an alpha-diketone.
Wissenschaftliche Forschungsanwendungen
Dental Resin Composites : 2,3-Decanedione derivatives, such as 2,3-butanedione, have been explored as photosensitizers for dental resin composites. These compounds could potentially enhance the physical properties of dental resins, offering alternatives to traditional photosensitizers like camphorquinone (Sun & Chae, 2000).
Chemical Inhibition Studies : Research on 2,3-butanedione monoxime, a related compound, has revealed its potential as an inhibitor in biological systems, particularly in nonmuscle myosins, suggesting a role in understanding cellular mechanics and pharmaceutical development (Forer & Fabian, 2005).
Fingerprint Analysis : 1,2-indanedione, a structurally similar compound to 2,3-Decanedione, has been optimized for use as a fingermark reagent on porous surfaces. This research contributes to forensic science, offering improved methods for criminal investigation (Wallace-Kunkel et al., 2007).
Spectroscopic Studies : Investigations into the spectroscopic properties of 2,3-butanedione (diacetyl) at low temperatures have provided insights into the molecular structure and behavior of this compound, which can be significant in understanding its reactivity and interactions in various chemical processes (Gómez-Zavaglia & Fausto, 2003).
Flavor Chemistry : Synthesis and characterization of compounds like 2,3-octanedione, which possess a milk-like smell, illustrate the application of 2,3-Decanedione derivatives in flavor and fragrance chemistry, an important aspect of food science and consumer products (Xi-min, 2007).
Catalysis Research : Research has been conducted on the regioselectivity of hydrogenation of compounds like 1-phenyl-1,2-propanedione on platinum catalysts, providing valuable insights for the field of catalysis, particularly in enantioselective synthesis (Nieminen et al., 2007).
Eigenschaften
CAS-Nummer |
3848-26-8 |
|---|---|
Produktname |
2,3-Decanedione |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
decane-2,3-dione |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(12)9(2)11/h3-8H2,1-2H3 |
InChI-Schlüssel |
WIOUGFYMCDRKCA-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C(=O)C |
Kanonische SMILES |
CCCCCCCC(=O)C(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1625187.png)
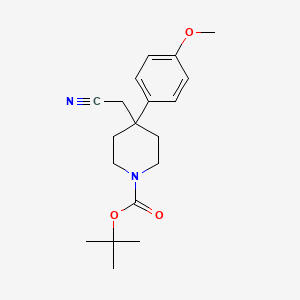

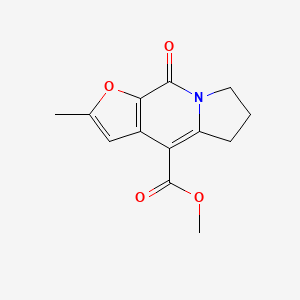

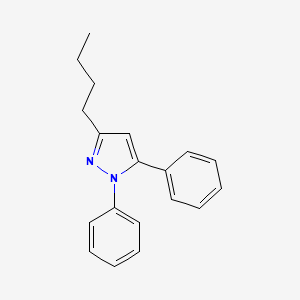
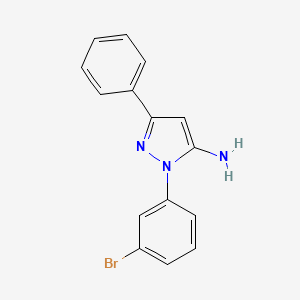
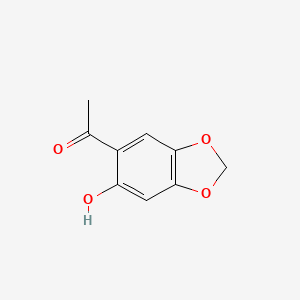
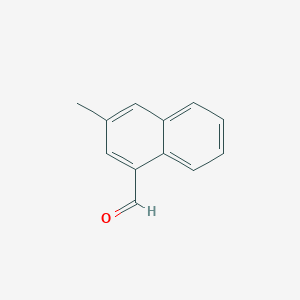
![Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B1625200.png)
![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1625205.png)
